molecular formula C10H5BrO4 B183157 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid CAS No. 113850-96-7

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B183157
M. Wt: 269.05 g/mol
InChI Key: VACMFRPTBQYGGH-UHFFFAOYSA-N
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Description

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 . It has a molecular weight of 269.05 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid consists of a chromene ring system with a bromine atom at the 7-position and a carboxylic acid group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point data is not available .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Pharmacology , specifically focusing on Antioxidant Research .

3. Detailed Description of the Methods of Application or Experimental Procedures The compound was synthesized and its antioxidant activities were evaluated. While the exact method of synthesis is not detailed in the search results, the evaluation involved testing the compound’s ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .

Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

  • Specific Scientific Field : Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application : This research involves the synthesis of bioactive 2-amino-4H-benzo[b]pyrans using a green and mechanochemical one-pot multicomponent process . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Detailed Description of the Methods of Application or Experimental Procedures : The catalytic performance of an environmentally benign NH2@SiO2@Fe3O4 catalyst was investigated in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
  • Thorough Summary of the Results or Outcomes Obtained : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides

  • Specific Scientific Field : Pharmacology .
  • Comprehensive and Detailed Summary of the Application : A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and their antioxidant activities were evaluated .
  • Detailed Description of the Methods of Application or Experimental Procedures : The compounds were synthesized and their antioxidant activities were evaluated by testing their ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
  • Thorough Summary of the Results or Outcomes Obtained : While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation . Specifically, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

  • Specific Scientific Field : Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application : This research involves the synthesis of bioactive 2-amino-4H-benzo[b]pyrans using a green and mechanochemical one-pot multicomponent process . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Detailed Description of the Methods of Application or Experimental Procedures : The catalytic performance of an environmentally benign NH2@SiO2@Fe3O4 catalyst was investigated in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
  • Thorough Summary of the Results or Outcomes Obtained : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides

  • Specific Scientific Field : Pharmacology .
  • Comprehensive and Detailed Summary of the Application : A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and their antioxidant activities were evaluated .
  • Detailed Description of the Methods of Application or Experimental Procedures : The compounds were synthesized and their antioxidant activities were evaluated by testing their ability to inhibit lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
  • Thorough Summary of the Results or Outcomes Obtained : While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation . Specifically, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statement H302, indicating that it may be harmful if swallowed .

properties

IUPAC Name

7-bromo-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACMFRPTBQYGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561728
Record name 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid

CAS RN

113850-96-7
Record name 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMOCHROMONE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Lynch, JC Freeman, AS Judd… - Journal of medicinal …, 2006 - ACS Publications
… The crude 20A was processed according to general method B to give 7-bromo-4-oxo-4H-chromene-2-carboxylic acid (20B, 2.1 g, 31%). 1-Benzo[1,3]dioxol-5-ylmethyl-piperidin-4-…
Number of citations: 54 pubs.acs.org

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